molecular formula C11H8F3N3O B14084990 N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide CAS No. 102422-29-7

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide

Katalognummer: B14084990
CAS-Nummer: 102422-29-7
Molekulargewicht: 255.20 g/mol
InChI-Schlüssel: BMXQTUCMQQKTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide is a compound that has garnered significant interest in various fields of scientific research. The trifluoromethyl group in its structure is known for its unique properties, which include high electronegativity and lipophilicity. These properties make the compound valuable in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide stands out due to its unique combination of the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields .

Eigenschaften

CAS-Nummer

102422-29-7

Molekularformel

C11H8F3N3O

Molekulargewicht

255.20 g/mol

IUPAC-Name

N-[3-(trifluoromethyl)phenyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(6-8)16-10(18)17-5-4-15-7-17/h1-7H,(H,16,18)

InChI-Schlüssel

BMXQTUCMQQKTHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)N2C=CN=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.